molecular formula C6H8N2O2S B1374727 3-Amino-3-(1,3-thiazol-2-yl)propanoic acid CAS No. 52396-78-8

3-Amino-3-(1,3-thiazol-2-yl)propanoic acid

Cat. No.: B1374727
CAS No.: 52396-78-8
M. Wt: 172.21 g/mol
InChI Key: RYXFYJOVBFTPTP-UHFFFAOYSA-N
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Description

3-Amino-3-(1,3-thiazol-2-yl)propanoic acid is a heterocyclic compound that contains both an amino group and a thiazole ring. This compound is of interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The presence of the thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms, imparts distinct chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1,3-thiazol-2-yl)propanoic acid typically involves the reaction of thiazole derivatives with amino acids. One common method includes the condensation of 2-aminothiazole with β-alanine under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a suitable catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydrothiazole derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-3-(1,3-thiazol-2-yl)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(1,3-thiazol-4-yl)propanoic acid
  • 3-Amino-3-(1,3-thiazol-5-yl)propanoic acid
  • 3-Amino-3-(1,2,4-triazol-3-yl)propanoic acid

Uniqueness

3-Amino-3-(1,3-thiazol-2-yl)propanoic acid is unique due to the position of the thiazole ring, which influences its chemical reactivity and biological activity. The specific arrangement of atoms in the thiazole ring allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-amino-3-(1,3-thiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-4(3-5(9)10)6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXFYJOVBFTPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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